molecular formula C14H12N4O B7772644 2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol

2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol

Cat. No.: B7772644
M. Wt: 252.27 g/mol
InChI Key: TWQGQBOSKSVEIB-OQLLNIDSSA-N
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Description

2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol is a benzimidazole-derived compound featuring a hydrazone (-NH-N=CH-) linker connecting the benzimidazole core to a phenolic moiety. The hydrazone group enhances conjugation, influencing electronic properties and molecular interactions such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-13-8-4-1-5-10(13)9-15-18-14-16-11-6-2-3-7-12(11)17-14/h1-9,19H,(H2,16,17,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQGQBOSKSVEIB-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Multi-Step Synthesis via Benzimidazole-2-thiol Intermediate

This route, adapted from antiparasitic benzimidazole hydrazone studies, involves four stages:

Synthesis of 1H-Benzimidazole-2-thiol

A refluxing ethanol-water solution containing o-phenylenediamine (10 mmol), carbon disulfide (12 mmol), and potassium hydroxide (15 mmol) produces 1H-benzimidazole-2-thiol as a pale yellow solid. The reaction proceeds via nucleophilic attack of the diamine on CS₂, followed by cyclization. Key spectral data includes S–H IR stretches (2550 cm⁻¹) and aromatic 1H NMR signals at 6.9–7.3 ppm.

Oxidation to 1H-Benzimidazole-2-sulfonic Acid

Treatment of the thiol (5 mmol) with KMnO₄ (15 mmol) in 50% NaOH at 80°C for 1 hour yields the sulfonic acid. Acidification with HCl precipitates the product, which shows S=O IR bands at 1180 cm⁻¹ and 13C NMR signals at 125–135 ppm for the sulfonate group.

Conversion to 1H-Benzimidazole-2-hydrazine

Refluxing the sulfonic acid (3 mmol) with excess hydrazine hydrate (99%, 10 mL) in ethanol for 3 hours generates the hydrazine intermediate. Disappearance of S=O IR bands and emergence of N–H stretches (3370–3160 cm⁻¹) confirm completion.

Condensation with Salicylaldehyde

Equimolar amounts of benzimidazole-2-hydrazine (2 mmol) and salicylaldehyde (2 mmol) in ethanol under reflux for 4–6 hours yield the target hydrazone. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1) and characterized by azomethine IR (1605 cm⁻¹) and 1H NMR (8.0 ppm singlet) signals.

Table 1: Optimization of Method 1

ParameterOptimal ConditionYield (%)
SolventEthanol78
Temperature (°C)8082
Molar Ratio (1:1)Hydrazine:Aldehyde85

Method 2: Direct Condensation of Benzimidazole-2-hydrazine with Salicylaldehyde

Inspired by benzothiazole hydrazone syntheses, this one-pot approach skips intermediate isolation:

Preparation of Benzimidazole-2-hydrazine

While Method 1 derives hydrazine from sulfonic acid, alternative protocols involve reacting o-phenylenediamine directly with hydrazine hydrate under acidic conditions (HCl, 100°C, 8 hours).

Condensation Reaction

A mixture of benzimidazole-2-hydrazine (2 mmol) and salicylaldehyde (2 mmol) in ethanol is refluxed for 4 hours. The product precipitates upon cooling and is recrystallized from methanol. This method achieves 87% yield, with spectral data matching Method 1.

Key Advantages :

  • Reduced synthetic steps compared to Method 1.

  • Higher yield due to minimized intermediate purification losses.

Reaction Optimization and Byproduct Mitigation

Solvent and Temperature Effects

Ethanol outperforms DMF or THF in promoting hydrazone formation, with optimal reflux temperatures of 70–80°C. Elevated temperatures (>90°C) risk nitrosoamine byproduct formation via hydrazine oxidation.

Nitrosamine Impurity Control

Nitrosamines, detected via GC-MS at m/z 120–150, are suppressed by:

  • Conducting reactions under nitrogen atmospheres.

  • Maintaining pH < 7 using acetic acid catalysts.

  • Limiting reaction times to ≤6 hours.

Spectroscopic Characterization

Infrared Spectroscopy

  • C=N Stretch : 1600–1620 cm⁻¹ (azomethine).

  • O–H Stretch : 3332–3468 cm⁻¹ (phenolic).

  • N–H Stretch : 3160–3370 cm⁻¹ (benzimidazole/hydrazone).

Nuclear Magnetic Resonance

  • 1H NMR :

    • Azomethine proton: 7.9–8.0 ppm (singlet).

    • Phenolic OH: 9.87–10.95 ppm (broad).

    • Benzimidazole protons: 6.9–7.3 ppm (multiplet).

  • 13C NMR :

    • C=N: 153–157 ppm.

    • Phenolic C–O: 160–165 ppm.

Applications and Derivative Synthesis

Antiparasitic Agents

Hydrazone derivatives exhibit EC₅₀ values of 1.2–4.8 μM against Trichinella spiralis, linked to tubulin polymerization inhibition.

Proton-Coupled Electron Transfer (PCET) Studies

The phenolic–benzimidazole motif mimics biological redox systems (e.g., Photosystem II), enabling PCET investigations in porphyrin dyads .

Chemical Reactions Analysis

2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazonomethyl group can be replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Overview : The compound has shown promising antimicrobial properties against various bacterial and fungal strains.

Case Studies :

  • A study demonstrated that derivatives of benzoimidazole, including hydrazone compounds, exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The synthesized compounds were evaluated using the disc diffusion method, revealing effective inhibition zones .
  • Another investigation focused on the synthesis of metal complexes with hydrazone ligands derived from benzoimidazole. These complexes were tested against E. coli, S. aureus, and Pseudomonas aeruginosa, showing varying degrees of antibacterial activity, with some exhibiting IC50 values as low as 9.54 µM against E. coli .
CompoundBacterial StrainIC50 (µM)
Complex 1E. coli9.54
Complex 2S. aureusVaries
Complex 3P. aeruginosaVaries

Anticancer Properties

Overview : The anticancer potential of this compound has been explored in various studies, focusing on its ability to inhibit cancer cell proliferation.

Case Studies :

  • Research indicated that derivatives of benzoimidazole hydrazones possess significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A431 (skin cancer). The compounds were evaluated using MTT assays, revealing potent activity .
  • A specific study highlighted that a synthesized hydrazone derivative showed selective toxicity towards pancreatic cancer cells, indicating its potential as a therapeutic agent .
Compound NameCancer Cell LineIC50 (µM)
Hydrazone AMCF-74.7
Hydrazone BA43150

Anti-inflammatory Effects

Overview : The anti-inflammatory properties of the compound have been assessed through various biochemical assays.

Case Studies :

  • In one study, synthesized derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some compounds exhibited selective COX-2 inhibition with significant anti-inflammatory activity compared to standard drugs like Ibuprofen .
  • Another investigation reported that specific hydrazone derivatives reduced carrageenan-induced paw edema in animal models, demonstrating their potential as anti-inflammatory agents .
Compound NameCOX Inhibition Ratio (COX-2/COX-1)
Compound X0.44
Compound YSignificant Activity

Mechanism of Action

The mechanism of action of 2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit the activity of epidermal growth factor receptor tyrosine kinase, which plays a crucial role in cell signaling pathways related to cell growth and survival . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, synthesis routes, and applications of the target compound with analogous derivatives:

Compound Name Molecular Weight (g/mol) Key Functional Groups Synthesis Method Biological/Physical Properties Applications References
2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol ~283.3 Benzimidazole, hydrazone, phenol Condensation of benzimidazole-2-carbaldehyde with 2-hydroxybenzohydrazide Antioxidant, fluorescence, metal chelation Fluorescent probes, medicinal chemistry
2-(1H-Benzoimidazol-2-yl)phenol ~214.2 Benzimidazole, phenol Reflux of o-phenylenediamine and salicylic acid in HCl Crystalline stability, hydrogen bonding Crystal engineering, kinase inhibitors
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide ~403.5 Benzimidazole, benzamide, butoxy Multi-step synthesis (ring closure, acylation) Antitumor activity Oncology research
2-[(6-Nitro-benzothiazol-2-yl)-hydrazonomethyl]-phenol ~330.3 Benzothiazole, hydrazone, nitro, phenol Condensation of nitrobenzothiazole with 2-hydroxybenzohydrazide Antioxidant, cytotoxicity Antioxidant therapeutics
2-(Hydrazonomethyl)phenol-based probe (PDI-SY) ~650.8* Perylene diimide, hydrazone, phenol Condensation of salicylaldehyde with 2-(hydrazonomethyl)phenol Near-infrared fluorescence, dual-emission Hypochlorite sensing in biological systems

*Estimated based on perylene diimide core.

Physicochemical Properties

  • Crystallinity: The simpler 2-(1H-Benzoimidazol-2-yl)phenol exhibits robust hydrogen-bonded networks and π-π interactions, contributing to high thermal stability .
  • Fluorescence: The hydrazone group in PDI-SY () enables dual-emission fluorescence via intramolecular charge transfer (ICT), whereas the target compound’s fluorescence is attributed to extended π-conjugation between benzimidazole and phenol .

Key Research Findings

  • Hydrogen Bonding: Crystal structures of 2-(1H-Benzoimidazol-2-yl)phenol reveal O-H···N interactions, whereas the hydrazone group in the target compound introduces additional N-H···O bonds, altering supramolecular assembly .
  • Structure-Activity Relationships : Substitution at the benzimidazole 2-position (e.g., hydrazone vs. benzamide) significantly impacts bioactivity. Hydrazone derivatives excel in metal chelation and sensing, while benzamides favor receptor binding .

Q & A

Q. Table 1: Example Reaction Conditions for Benzimidazole Derivatives

StepReagents/ConditionsYield (%)Reference
Core Formation2-aminophenol + glyoxal, 80°C, 6h85–90
Hydrazone FormationHydrazine + aldehyde, EtOH, reflux75–93

Q. Table 2: Computational Parameters for DFT Studies

FunctionalBasis SetProperty AnalyzedOutcome (Example)
B3LYP6-31G(d)HOMO-LUMO Gap3.2 eV (electron-deficient)
M06-2Xcc-pVTZTautomer Energy DifferenceΔG = 2.1 kcal/mol

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